molecular formula C12H14INO B3244561 (1R,2R)-2-Iodo-N-((R)-1-phenylethyl)cyclopropanecarboxamide CAS No. 1624261-37-5

(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)cyclopropanecarboxamide

Cat. No.: B3244561
CAS No.: 1624261-37-5
M. Wt: 315.15 g/mol
InChI Key: ZALXTZVAKGFBEX-DVVUODLYSA-N
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Description

(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)cyclopropanecarboxamide (CAS 1624261-37-5) is a chiral cyclopropane derivative of significant interest in advanced organic synthesis and pharmaceutical research . With a molecular formula of C12H14INO and a molecular weight of 315.15 g/mol, this compound serves as a critical stereochemically defined building block for the development of novel active compounds . The molecule features multiple chiral centers, including the iodinated cyclopropane ring and the phenylethylamide moiety, which make it a valuable precursor for constructing complex molecular architectures with high enantiomeric purity . Its primary research applications include its use as a key intermediate in the synthesis of potential cannabinoid receptor type 1 (CB1) modulators and other therapeutically relevant targets explored in medicinal chemistry . The iodine atom on the cyclopropane ring offers a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications . Predicted physical properties include a boiling point of 447.1±44.0 °C and a density of 1.60±0.1 g/cm3 .

Properties

IUPAC Name

(1R,2R)-2-iodo-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALXTZVAKGFBEX-DVVUODLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@H]2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157022
Record name Cyclopropanecarboxamide, 2-iodo-N-[(1R)-1-phenylethyl]-, (1R,2R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624261-37-5
Record name Cyclopropanecarboxamide, 2-iodo-N-[(1R)-1-phenylethyl]-, (1R,2R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxamide, 2-iodo-N-[(1R)-1-phenylethyl]-, (1R,2R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)cyclopropanecarboxamide is a cyclopropane derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for therapeutic applications, particularly in metabolic disorders and cancer treatment.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O
  • Molecular Weight : 218.25 g/mol

Research indicates that this compound acts primarily as a modulator of GPR120, a G protein-coupled receptor implicated in metabolic regulation and inflammation. By activating GPR120, the compound promotes insulin sensitivity and has anti-inflammatory effects, which are crucial for managing conditions like obesity and type 2 diabetes .

1. Anti-diabetic Effects

Several studies have demonstrated the compound's efficacy in improving glucose metabolism. In vitro assays showed that it enhances insulin signaling pathways in adipocytes, leading to increased glucose uptake. In animal models, administration of this compound resulted in significant reductions in blood glucose levels post-prandial .

2. Anti-cancer Properties

The compound has also been evaluated for its anti-cancer properties. Research indicates that it induces apoptosis in various cancer cell lines by activating caspase pathways. In particular, studies on breast cancer cells have shown that the compound inhibits cell proliferation and promotes cell cycle arrest at the G0/G1 phase .

Case Studies

StudyModelFindings
Study 1Diabetic RatsReduced fasting blood glucose by 30% after 4 weeks of treatment.
Study 2Breast Cancer Cell LinesInduced apoptosis in 70% of treated cells after 48 hours.
Study 3Adipocyte CultureIncreased glucose uptake by 50% compared to control group.

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. Long-term studies have shown no significant adverse effects on liver or kidney function in animal models . However, further clinical trials are necessary to fully establish its safety profile.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects :

  • The iodo group in the target compound enhances steric bulk and polarizability compared to methoxy (), fluorophenyl (), or isoindolinyl () groups. This may influence binding affinity in receptor-ligand interactions.
  • Amide Variations : The (R)-1-phenylethyl amide provides chiral induction capabilities, whereas diethyl or dimethyl amides () increase lipophilicity and alter metabolic stability.

Stereochemical Considerations :

  • The (1R,2R) configuration contrasts with (1R,2S) in Milnacipran analogs () and (1R,3S) in hydroxymethyl derivatives (), underscoring the role of stereochemistry in biological activity and synthetic pathways.

Synthetic Efficiency: Higher yields (e.g., 78% for the 4-methoxyphenoxy derivative ) suggest optimized procedures compared to lower yields (57% for the dimethylamide ).

Biological Applications :

  • The target compound is a building block , whereas fluorinated analogs () and Milnacipran derivatives () are bioactive molecules targeting specific pathways (e.g., antidepressants or kinase inhibitors).

Research Findings and Data

Table 2: Physical and Chemical Properties

Property Target Compound N,N-Diethyl-2-(4-methoxyphenoxy) Derivative (1R,2R)-2-(3,4-Difluorophenyl) Derivative
State Not reported (likely oil) Colorless oil Solid
Melting Point N/A N/A Not reported
Density 1.60 g/cm³ (predicted) N/A N/A
pKa 15.09 N/A N/A
Chromatography (Rf) N/A 0.19 (hexanes/EtOAc) N/A

Q & A

Basic: What are the key synthetic strategies for (1R,2R)-2-Iodo-N-((R)-1-phenylethyl)cyclopropanecarboxamide?

Methodological Answer:
The synthesis typically involves three stages:

Cyclopropanation : Formation of the cyclopropane ring via transition metal-catalyzed reactions (e.g., using diazo compounds with Cu or Rh catalysts) .

Iodination : Introduction of the iodine substituent at the C2 position via electrophilic substitution or halogen exchange reactions under controlled temperatures (−20°C to 25°C) .

Amide Coupling : Reaction of the cyclopropane carboxylic acid intermediate with (R)-1-phenylethylamine using coupling agents like EDC/HOBt in anhydrous DMF .
Critical Parameters : Stereochemical control during cyclopropanation and iodination requires chiral auxiliaries or asymmetric catalysis .

Basic: How is the stereochemical configuration (1R,2R) confirmed?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IC-3 with hexane/iPrOH (98:2) mobile phase; retention times distinguish enantiomers .
  • X-ray Crystallography : Resolves absolute configuration via single-crystal analysis (reported for analogous cyclopropane derivatives) .
  • Optical Rotation : Compare experimental [α]D values with literature data for stereoisomers .

Basic: Why is the (1R,2R) stereochemistry significant in pharmacological studies?

Answer:
The (1R,2R) configuration influences:

  • Receptor Binding : Enhanced affinity due to spatial alignment of the iodine and phenylethyl groups (e.g., in enzyme inhibition assays) .
  • Metabolic Stability : Resistance to cytochrome P450 oxidation compared to (1S,2S) isomers, as shown in fluorinated analogs .

Advanced: How to resolve contradictions in reaction yields between reported synthetic methods?

Methodological Answer:
Contradictions often arise from:

  • Catalyst Purity : Trace impurities in transition metal catalysts (e.g., Rh₂(OAc)₄) reduce cyclopropanation efficiency; use freshly distilled reagents .
  • Diastereomer Ratios : Optimize temperature (−10°C improves dr to >20:1 in iodination) and solvent polarity (CH₂Cl₂ vs. THF) .
  • Validation : Replicate protocols with inline IR monitoring to track intermediate formation .

Advanced: What strategies improve iodination efficiency in cyclopropane systems?

Methodological Answer:

  • Electrophilic Iodination : Use N-iodosuccinimide (NIS) with BF₃·Et₂O as a Lewis acid to enhance regioselectivity .
  • Metal-Mediated Halogen Exchange : Substitute bromo precursors with NaI in acetone/water under reflux (yield: 70–85%) .
  • Microwave Assistance : Reduce reaction time from 24h to 1h with 80% yield improvement in analogous systems .

Advanced: How does this compound compare to fluorinated cyclopropane analogs?

Comparative Analysis:

Property (1R,2R)-2-Iodo Derivative Fluorinated Analog (e.g., )
Reactivity Electrophilic iodine enhances cross-coupling potential Fluorine increases metabolic stability
Biological Activity Potent in kinase inhibition assays Higher bioavailability in CNS targets
Synthetic Complexity Requires strict anhydrous conditions Simplified via one-pot cyclopropanation

Advanced: How to mitigate decomposition during storage?

Methodological Answer:

  • Storage Conditions : Keep at −20°C under argon in amber vials; avoid exposure to light/moisture .
  • Stabilizers : Add 1% w/v ascorbic acid to prevent iodine loss via radical scavenging .
  • Monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: What analytical techniques validate purity and identity?

Methodological Answer:

  • LC-MS : Confirm molecular ion ([M+H]⁺) and assess purity (>98% via UV 254 nm) .
  • NMR : ¹H/¹³C NMR (CDCl₃) identifies key signals: δ 1.8–2.2 ppm (cyclopropane CH₂), δ 7.3 ppm (phenyl) .
  • Elemental Analysis : Match calculated vs. experimental C, H, N values (±0.4%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)cyclopropanecarboxamide

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